molecular formula C11H10ClFN2O2 B2369855 2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351595-25-9

2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2369855
CAS No.: 1351595-25-9
M. Wt: 256.66
InChI Key: RQNWPPSDEZUOGX-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrrolidinone moiety attached to the amide nitrogen

Biochemical Analysis

Biochemical Properties

. Based on its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chloro, fluoro, and benzamide groups in the molecule .

Cellular Effects

It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This could include any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzoic acid and 5-oxopyrrolidine.

    Amide Formation: The carboxylic acid group of 2-chloro-4-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This is followed by the addition of 5-oxopyrrolidine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

2-Chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, where the pyrrolidinone ring can be oxidized to form a lactam. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

2-Chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents and the presence of the pyrrolidinone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O2/c12-9-3-6(13)1-2-8(9)11(17)15-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNWPPSDEZUOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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